Enantiomer-Specific α7 nAChR Binding Affinity: S- vs. R-PNU-282987 (1,270-Fold Selectivity Window)
The (S)-enantiomer of PNU-282987 binds to the rat α7 nAChR with a Ki of 26 nM, whereas the (R)-enantiomer shows negligible binding to the soluble acetylcholine receptor with a Ki of 33,000 nM (33 μM), representing an approximately 1,270-fold difference [1][2]. This stereochemical dependence was established in the original quinuclidine benzamide SAR campaign, where the (S)-configuration at the quinuclidine 3-position was essential for high-affinity α7 nAChR interaction [1].
| Evidence Dimension | α7 nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM (rat α7 nAChR, [³H]-MLA displacement from rat brain homogenates) |
| Comparator Or Baseline | (R)-PNU-282987: Ki = 33,000 nM (soluble AChR from Aplysia californica; no detectable α7 binding reported in rat brain homogenates) |
| Quantified Difference | ~1,270-fold higher affinity for the (S)-enantiomer vs. the (R)-enantiomer |
| Conditions | Radioligand displacement assay; [³H]-methyllycaconitine (MLA) for α7 nAChR; [³H]-epibatidine for soluble AChR. Data aggregated from rat brain homogenates (S-enantiomer) and BindingDB (R-enantiomer). |
Why This Matters
Procurement of the racemate or the incorrect enantiomer introduces a >1,000-fold potency loss; only the (S)-enantiomer guarantees target engagement at the low nanomolar concentrations reported in the literature.
- [1] Bodnar, A.L., et al. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. J. Med. Chem., 2005, 48(4), 905–908. View Source
- [2] BindingDB entry BDBM50161764. Ki = 3.30E+4 nM for (R)-4-chloro-N-(quinuclidin-3-yl)benzamide at soluble acetylcholine receptor (Aplysia californica). View Source
